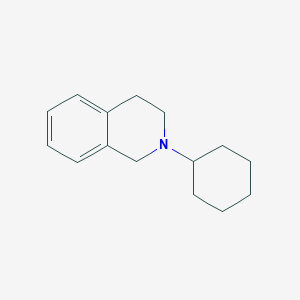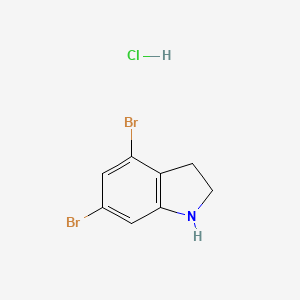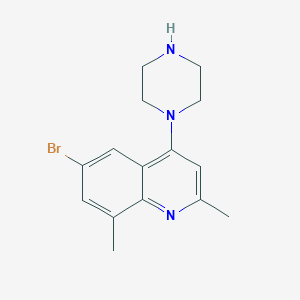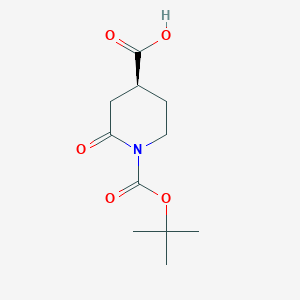
(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid may involve the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot, making it an efficient and scalable approach for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of tert-butyl hydroperoxide.
Substitution: It can participate in nucleophilic substitution reactions, often facilitated by the presence of the tert-butoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid include tert-butyl hydroperoxide, benzyl cyanides, and various catalysts. Reaction conditions may vary depending on the desired outcome, but flow microreactor systems are often employed for their efficiency and sustainability .
Major Products
The major products formed from the reactions of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .
Aplicaciones Científicas De Investigación
(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group is introduced into a molecule to protect functional groups during chemical reactions, allowing for selective modifications without unwanted side reactions . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and its ability to facilitate specific chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butoxycarbonyl-thiazolidine carboxylic acid: This compound shares the tert-butoxycarbonyl group and is used in similar applications, particularly in the synthesis of protected amino acids.
tert-Butyl esters: These compounds also contain the tert-butoxycarbonyl group and are widely used in organic synthesis for their protective properties.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is unique due to its specific structure and the presence of both the piperidine ring and the tert-butoxycarbonyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C11H17NO5 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)6-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 |
Clave InChI |
AFIJIYFXDXHROA-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](CC1=O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)
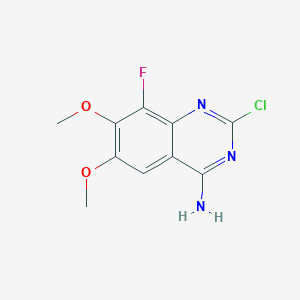
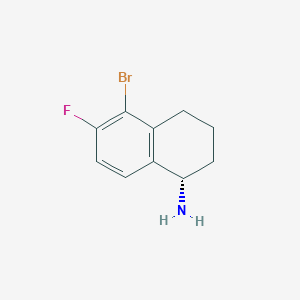
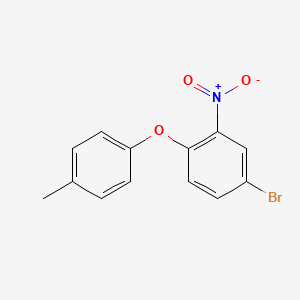
![Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13010756.png)
![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)
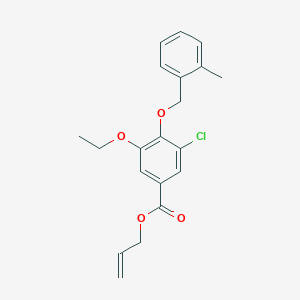
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)

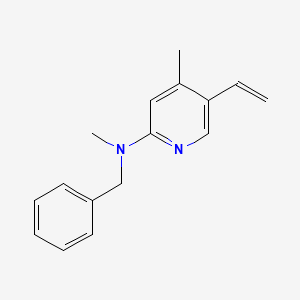
![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
